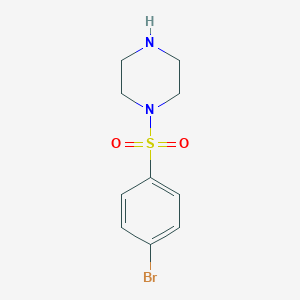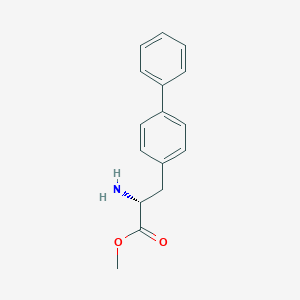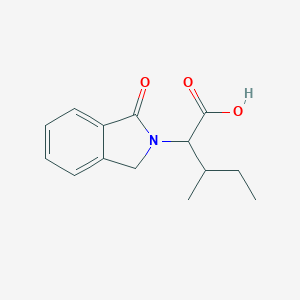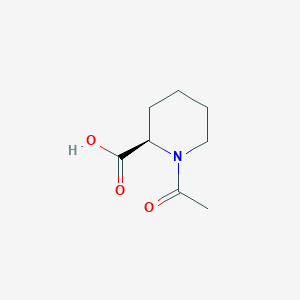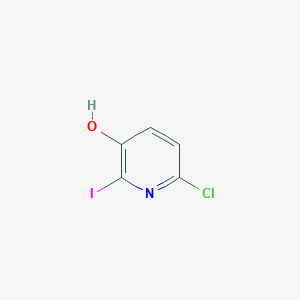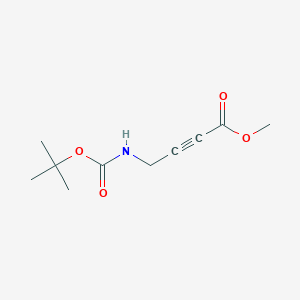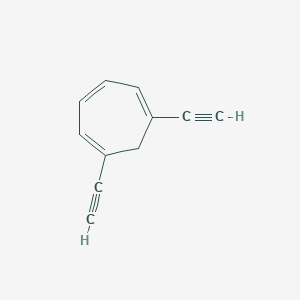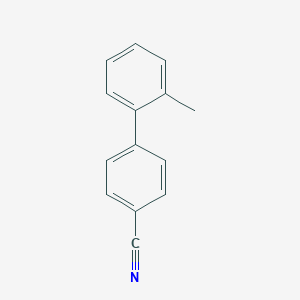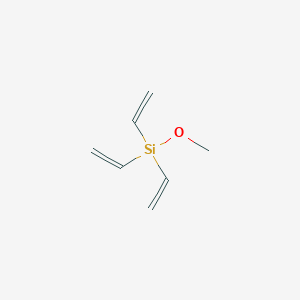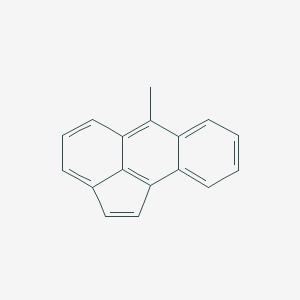
6-Methylaceanthrylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylaceanthrylene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied due to its unique chemical structure and potential applications in scientific research. This compound is known for its high fluorescence intensity, which makes it a valuable tool for various analytical techniques such as fluorescence spectroscopy and microscopy.
Mechanism Of Action
The mechanism of action of 6-Methylaceanthrylene is not well understood, but it is believed to involve the interaction of the compound with various biomolecules such as proteins, nucleic acids, and lipids. The high fluorescence intensity of this compound allows it to act as a sensitive probe for detecting changes in the local environment of these biomolecules, which can provide valuable insights into their structure and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Methylaceanthrylene are not well characterized. However, studies have shown that this compound can interact with various biomolecules such as DNA, RNA, and proteins, which can lead to changes in their structure and function. Additionally, the high fluorescence intensity of this compound can cause phototoxicity in certain cell types, which can limit its use in some applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Methylaceanthrylene in lab experiments is its high fluorescence intensity, which allows for sensitive detection of various biomolecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, the limitations of this compound include its potential phototoxicity and limited solubility in aqueous solutions, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 6-Methylaceanthrylene. One area of interest is the development of new biosensors based on this compound for detecting various analytes. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields such as drug discovery and diagnostics. Finally, the synthesis and purification of 6-Methylaceanthrylene could be improved to increase its yield and purity, which would make it more accessible to researchers.
Synthesis Methods
The synthesis of 6-Methylaceanthrylene involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-methylanthracene, which is then subjected to Friedel-Crafts acylation to yield 2-methyl-9-(2'-acetyl)phenanthrene. This intermediate is then subjected to a second Friedel-Crafts acylation to yield 6-Methylaceanthrylene. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
6-Methylaceanthrylene has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of this compound is in fluorescence spectroscopy and microscopy. The high fluorescence intensity of 6-Methylaceanthrylene makes it an ideal probe for studying various biological processes such as protein-protein interactions, enzyme kinetics, and DNA binding. Additionally, this compound has been used in the development of biosensors for detecting various analytes such as glucose, cholesterol, and neurotransmitters.
properties
CAS RN |
170653-86-8 |
|---|---|
Product Name |
6-Methylaceanthrylene |
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-methylaceanthrylene |
InChI |
InChI=1S/C17H12/c1-11-13-6-2-3-7-15(13)16-10-9-12-5-4-8-14(11)17(12)16/h2-10H,1H3 |
InChI Key |
XIHBIKWZKWLRQI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |
Other CAS RN |
170653-86-8 |
synonyms |
6-methylaceanthrylene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
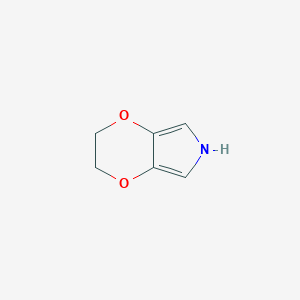
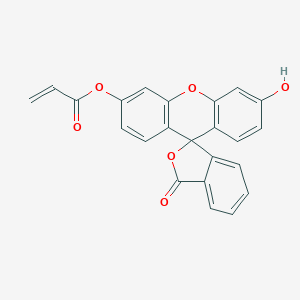
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
